![molecular formula C20H21FN6 B2654977 5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 860612-14-2](/img/structure/B2654977.png)

5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

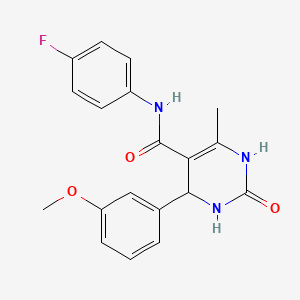

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known to be the dominant motif of many drugs . For instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was synthesized by condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . This intermediate was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclisation with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione and then saponification with sodium hydroxide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines has been developed, via reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Physical and Chemical Properties Analysis

The physical and chemical properties of “5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile” are not explicitly mentioned in the retrieved papers. For similar compounds, information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties can be found .Scientific Research Applications

Tumor Imaging with Positron Emission Tomography (PET)

Pyrazolo[1,5-a]pyrimidine derivatives, including those labeled with Fluorine-18, have been synthesized and evaluated for their application in tumor imaging using PET. These compounds showed promising results in in vitro and in vivo studies for tumor detection, with significant tumor uptake observed in S180 tumor-bearing mice. The derivatives exhibited potential as new probes for PET tumor imaging due to their high uptake in tumor tissues compared to other organs, suggesting their utility in the early detection and monitoring of tumor progression (Xu et al., 2011), (Xu et al., 2012).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives has been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown cytotoxic effects against HCT-116 and MCF-7 cancer cell lines and exhibited 5-lipoxygenase inhibition, highlighting their potential as therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Agents

Several pyrazolo[3,4-d]pyrimidine derivatives have been prepared and evaluated for their antibacterial activities against various pathogenic strains. The synthesized compounds showed significant inhibitory effects, making them potential candidates for developing new antimicrobial agents (Beyzaei et al., 2017), (Rahmouni et al., 2014).

Novel Pyrazoles and Pyrimidines with Biological Activities

The synthesis of novel pyrazole and pyrimidine derivatives has been explored, revealing a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. These studies underscore the versatility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry and their potential as lead compounds for the development of new therapeutic agents (Ali et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6/c1-25-8-10-26(11-9-25)7-6-16-14-27-20(17(12-22)13-23-27)24-19(16)15-2-4-18(21)5-3-15/h2-5,13-14H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBDFOPPOGKEHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC2=CN3C(=C(C=N3)C#N)N=C2C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2654896.png)

![4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2654898.png)

![2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide](/img/structure/B2654905.png)

![N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2654906.png)

![N-Methyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2654908.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2654909.png)

![ethyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propylchromen-7-yl]oxyacetate](/img/structure/B2654916.png)